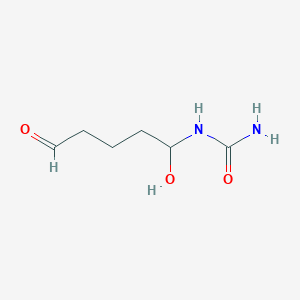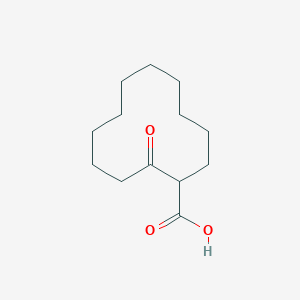
2-Oxocyclododecane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxocyclododecane-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a twelve-membered cycloalkane ring with a ketone group at the second position and a carboxylic acid group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclododecane-1-carboxylic acid can be achieved through several methods:
Oxidation of Cyclododecanone: One common method involves the oxidation of cyclododecanone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using dilute acid or alkali followed by acidification.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxocyclododecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides
Major Products:
Oxidation Products: Dicarboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters, amides, and other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
2-Oxocyclododecane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Nanotechnology: The compound is used as a surface modifier for nanoparticles to enhance their dispersion in polar solvents.
Material Science: It is employed in the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Medical Research: The compound’s derivatives are investigated for potential therapeutic applications, including drug delivery systems and bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Oxocyclododecane-1-carboxylic acid involves its functional groups:
Vergleich Mit ähnlichen Verbindungen
Cyclododecanone: Similar in structure but lacks the carboxylic acid group.
Cyclododecane-1,12-dicarboxylic Acid: Contains two carboxylic acid groups but lacks the ketone group.
Cyclododecanol: Contains an alcohol group instead of a ketone group
Uniqueness: 2-Oxocyclododecane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a twelve-membered ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
91975-98-3 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2-oxocyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2,(H,15,16) |
InChI-Schlüssel |
RFJNITYWYVNMER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=O)C(CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


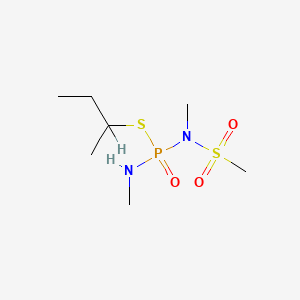
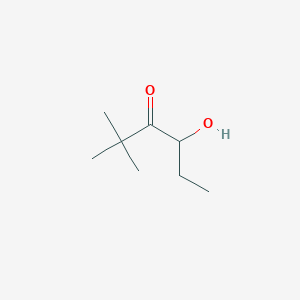
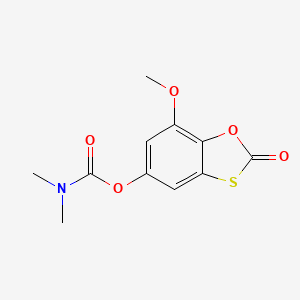
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
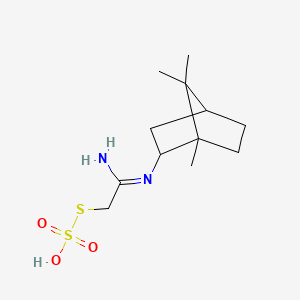

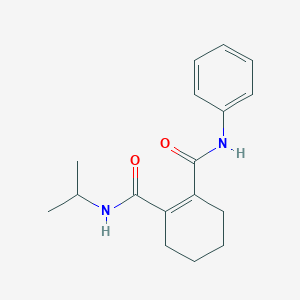
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
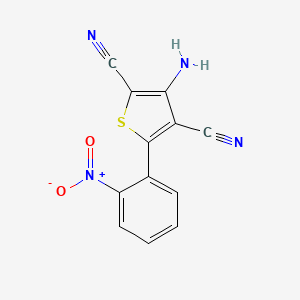
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
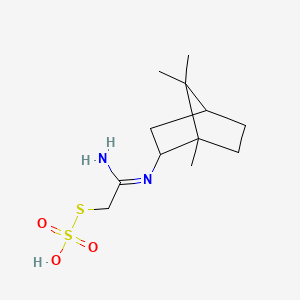
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
